

An In-depth Technical Guide to 4-[(Trimethylsilyl)ethynyl]benzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4-

Compound Name: *[(Trimethylsilyl)ethynyl]benzaldehyde*
de

Cat. No.: *B1303621*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Trimethylsilyl)ethynyl]benzaldehyde is a versatile bifunctional organic compound of significant interest in contemporary chemical research and development. Its structure incorporates a reactive aldehyde group and a protected terminal alkyne, the trimethylsilyl (TMS) group, making it a valuable building block in organic synthesis, medicinal chemistry, and materials science. The TMS group serves as a protecting group for the terminal acetylene, allowing for selective reactions at the aldehyde functionality. Subsequently, the TMS group can be readily removed to liberate the terminal alkyne for further transformations, such as click chemistry or Sonogashira couplings. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of **4-[(Trimethylsilyl)ethynyl]benzaldehyde**.

Structure and Identification

The chemical structure of **4-[(Trimethylsilyl)ethynyl]benzaldehyde** consists of a benzaldehyde ring substituted at the para-position with a trimethylsilyl ethynyl group.

Chemical Structure:

Key Identifiers:

Identifier	Value
IUPAC Name	4-[(Trimethylsilyl)ethynyl]benzaldehyde
CAS Number	77123-57-0
Chemical Formula	C ₁₂ H ₁₄ OSi
Molecular Weight	202.33 g/mol [1]
SMILES	C--INVALID-LINK--(C)C#Cc1ccc(C=O)cc1
InChI	1S/C12H14OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,10H,1-3H3
Synonyms	4-(Trimethylsilylethynyl)benzaldehyde, 4-[2-(Trimethylsilyl)ethynyl]benzaldehyde, p-[(Trimethylsilyl)ethynyl]benzaldehyde

Physicochemical Properties

A summary of the key physical and chemical properties of **4-[(Trimethylsilyl)ethynyl]benzaldehyde** is presented below.

Property	Value
Appearance	Light brown to brown solid [2]
Melting Point	66-70 °C (lit.)
Boiling Point	262.1 ± 32.0 °C (Predicted) [2]
Density	0.98 ± 0.1 g/cm ³ (Predicted) [2]
Solubility	Information not widely available, but likely soluble in common organic solvents such as THF, diethyl ether, and dichloromethane.
Stability	Store in a cool, dark place. Keep sealed in a dry environment at room temperature. [2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **4-[(Trimethylsilyl)ethynyl]benzaldehyde**.

¹H NMR (Nuclear Magnetic Resonance)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.59	d	2H	Aryl-H
7.53	d	2H	Aryl-H
0.26	s	9H	TMS-CH ₃

(Solvent: CDCl₃,
Frequency: 400 MHz)

¹³C NMR (Nuclear Magnetic Resonance)

Chemical Shift (δ)	Assignment
132.5	Aryl-C
131.9	Aryl-C
118.5	Aryl-C
111.8	Aryl-C
103.0	Alkyne-C
99.6	Alkyne-C
-0.26	TMS-CH ₃

(Solvent: CDCl₃, Frequency: 100 MHz)

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~2150-2160	C≡C stretch (alkyne)
~1700-1720	C=O stretch (aldehyde)
~1500-1600	C=C stretch (aromatic)
~2720-2820	C-H stretch (aldehyde)
~3000-3080	C-H stretch (aromatic)
~1250	Si-CH ₃ stretch

(Data is typical for this class of compound)[\[3\]](#)

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 202. Common fragmentation patterns for trimethylsilyl compounds involve the loss of a methyl group (M-15).[\[4\]](#)

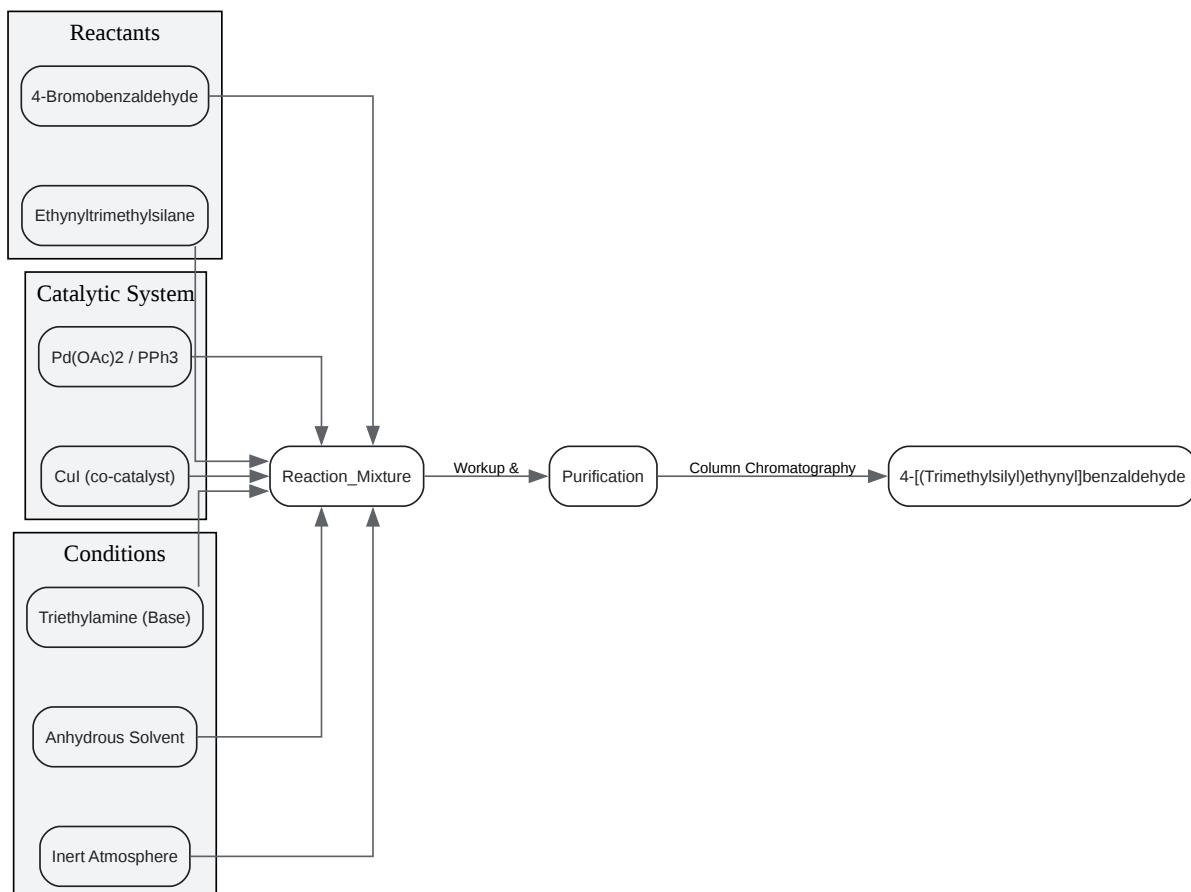
Synthesis

The most common and efficient method for the synthesis of **4-[(Trimethylsilyl)ethynyl]benzaldehyde** is the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling

This protocol outlines the synthesis of **4-[(Trimethylsilyl)ethynyl]benzaldehyde** from 4-bromobenzaldehyde and ethynyltrimethylsilane.[\[1\]](#)

Materials:


- 4-Bromobenzaldehyde
- Ethynyltrimethylsilane
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)

- Copper(I) iodide (CuI) (optional, but often used as a co-catalyst)
- Anhydrous triethylamine (Et₃N)
- Anhydrous solvent (e.g., THF or toluene)
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromobenzaldehyde, palladium(II) acetate, and triphenylphosphine.
- Add anhydrous triethylamine and the chosen anhydrous solvent to the flask.
- To this mixture, add ethynyltrimethylsilane via syringe.
- If using, add copper(I) iodide to the reaction mixture.
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture through a pad of Celite to remove the palladium catalyst.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford **4-[(Trimethylsilyl)ethynyl]benzaldehyde** as a solid.

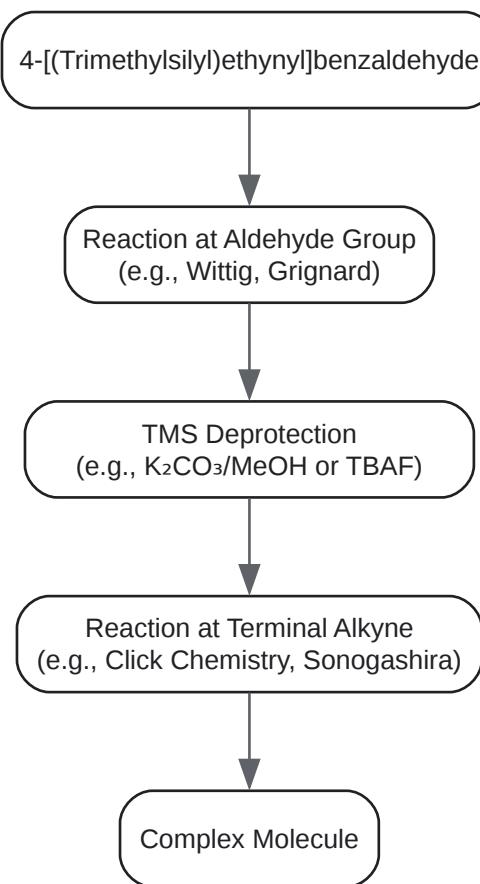
Logical Relationship of Synthesis:

[Click to download full resolution via product page](#)

Caption: Sonogashira coupling for the synthesis of **4-[(Trimethylsilyl)ethynyl]benzaldehyde**.

Applications

4-[(Trimethylsilyl)ethynyl]benzaldehyde is a key intermediate in the synthesis of a variety of complex organic molecules.


Organic Synthesis

The primary application of this compound is as a versatile building block. The aldehyde group can undergo a wide range of transformations, including:

- Wittig reactions
- Reductive amination
- Grignard reactions
- Oxidation to a carboxylic acid
- Reduction to an alcohol

Following these transformations, the TMS-protected alkyne can be deprotected and utilized in further reactions.

Experimental Workflow for Derivatization:

[Click to download full resolution via product page](#)

Caption: Synthetic utility workflow of **4-[(Trimethylsilyl)ethynyl]benzaldehyde**.

Medicinal Chemistry

In drug discovery, this compound can be used to introduce an alkyne handle into a molecule, which can then be used for bioconjugation via "click chemistry" to attach probes, imaging agents, or other functionalities. The aromatic aldehyde core is also a common scaffold in medicinal chemistry.

Materials Science

The rigid, linear structure of the ethynylbenzaldehyde core makes it an attractive component for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It can be incorporated into conjugated polymers and dendrimers. For instance, it has been used in the preparation of 5,10,15-triphenyl-20-{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin, a component for advanced materials. Another noted

application is in the preparation of 4,4,5,5-tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidine-1,3-diol.

Conclusion

4-[(Trimethylsilyl)ethynyl]benzaldehyde is a highly valuable and versatile building block for organic synthesis. Its orthogonal reactivity, with a modifiable aldehyde group and a protected alkyne, allows for the stepwise construction of complex molecular architectures. This makes it an indispensable tool for researchers in academia and industry, particularly in the fields of drug development and materials science. The straightforward synthesis via Sonogashira coupling further enhances its accessibility and utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cenmed.com [cenmed.com]
- 2. 4-(Trimethylsilyl)ethynylbenzaldehyde | 77123-57-0 [amp.chemicalbook.com]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYL SILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-[(Trimethylsilyl)ethynyl]benzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303621#4-trimethylsilyl-ethynyl-benzaldehyde-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com